Nurr1 agonist 5
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Overview
Description
Nurr1 agonist 5 is a compound designed to activate the nuclear receptor-related 1 (Nurr1), a transcription factor with neuroprotective and anti-neuroinflammatory roles. Nurr1 is predominantly expressed in neurons and is crucial for the development and maintenance of dopaminergic neurons. It has been linked to neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nurr1 agonist 5 involves the structural optimization of known Nurr1 ligands, such as amodiaquine and chloroquine. The process includes scaffold hopping and fragment growing strategies to enhance potency and binding affinity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch processing and continuous flow methods. These methods ensure the efficient production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Nurr1 agonist 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various analogues of this compound, each with different functional groups that enhance its binding affinity and potency .
Scientific Research Applications
Nurr1 agonist 5 has several scientific research applications, including:
Mechanism of Action
Nurr1 agonist 5 exerts its effects by binding to the ligand-binding domain of the Nurr1 receptor. This binding induces a conformational change in the receptor, promoting its interaction with co-regulators and enhancing its transcriptional activity. The activation of Nurr1 leads to the upregulation of genes involved in neuronal survival and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Amodiaquine: An antimalarial drug identified as a weak Nurr1 modulator.
Chloroquine: Another antimalarial drug with limited potency as a Nurr1 agonist.
Glafenine: Shares a similar chemical scaffold with Nurr1 agonist 5.
Uniqueness
This compound is unique due to its enhanced potency and binding affinity compared to other Nurr1 ligands. Its structural optimization allows for more effective activation of the Nurr1 receptor, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H19Cl2N3O2 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-24(2)7-8-26-18-4-3-13(20)10-17(18)23-19(25)14-11-16-12(5-6-22-16)9-15(14)21/h3-6,9-11,22H,7-8H2,1-2H3,(H,23,25) |
InChI Key |
LWEDOMJYGSQEGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=C3C=CNC3=C2)Cl |
Origin of Product |
United States |
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